REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][N:5]([CH3:7])[CH:4]([C:8]([OH:10])=[O:9])[CH2:3]1.[CH3:11][Si](C=[N+]=[N-])(C)C>CO>[CH3:11][O:9][C:8]([CH:4]1[CH2:3][CH:2]([OH:1])[CH2:6][N:5]1[CH3:7])=[O:10]
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
OC1CC(N(C1)C)C(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated down
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1N(CC(C1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:6][N:5]([CH3:7])[CH:4]([C:8]([OH:10])=[O:9])[CH2:3]1.[CH3:11][Si](C=[N+]=[N-])(C)C>CO>[CH3:11][O:9][C:8]([CH:4]1[CH2:3][CH:2]([OH:1])[CH2:6][N:5]1[CH3:7])=[O:10]
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
OC1CC(N(C1)C)C(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated down
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1N(CC(C1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |